1-[4-(Trifluoromethyl)phenoxy]propan-2-one
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Description
The compound “1-[4-(Trifluoromethyl)phenoxy]propan-2-one” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “1-[4-(Trifluoromethyl)phenoxy]propan-2-one” would consist of a trifluoromethyl group (-CF3) attached to a benzene ring, which is connected to a propone structure through an oxygen atom .Scientific Research Applications
Synthesis and Spectroelectrochemical Properties
1-[4-(Trifluoromethyl)phenoxy]propan-2-one and its derivatives have been extensively studied for their synthesis and spectroelectrochemical properties. A study by Aktaş Kamiloğlu et al. (2018) synthesized novel compounds with this structure and analyzed their electrochemical and spectroelectrochemical properties, suggesting potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Synthesis of Rigid Analogues
Research by Kumar et al. (2004) involved the synthesis of various 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluated for antidepressant activity. This study highlights the compound's role in the development of novel pharmaceuticals (Kumar et al., 2004).
Antimicrobial Properties
Jafarov et al. (2019) studied the antimicrobial properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane. These derivatives showed promising results as efficient antimicrobial agents, surpassing those currently used in medicine (Jafarov et al., 2019).
Photophysical and Photochemical Properties
In another study, Ahmetali et al. (2019) synthesized zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis (trifluoromethyl)phenoxy groups. They explored the photophysical and photochemical properties of these compounds, indicating their potential use as photosensitizers in applications like photodynamic therapy for cancer (Ahmetali et al., 2019).
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenoxy]propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWTZBKJCXMTDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612442 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
CAS RN |
1036762-58-9 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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